2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid

Description

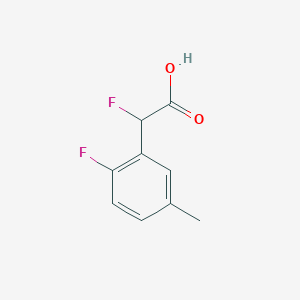

2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a fluorine atom on the α-carbon of the acetic acid group and a 2-fluoro-5-methylphenyl substituent. The molecular formula is inferred as C₉H₇F₂O₂ (molecular weight: 186.16 g/mol), with fluorine substituents enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

2-fluoro-2-(2-fluoro-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |

InChI Key |

MEWNZNYMYLHJEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Diazotization and Addition of Vinylidene Chloride

- Starting Material: 2-fluoro-5-methylaniline (fluoroaniline derivative)

- Reagents and Conditions:

- Acidic medium (e.g., 20% HCl)

- Diazo reagent (e.g., sodium nitrite)

- Vinylidene chloride as the key electrophile

- Phase transfer catalyst (e.g., tetrabutylammonium chloride)

- Copper catalyst (e.g., copper acetate or cuprous bromide)

- Solvent system: mixture of water and organic solvent such as dichloromethane or acetone

- Temperature range: cooling to -5 to 5°C during addition, then reaction at 65–95°C

- Reaction: The aniline undergoes diazotization to form a diazonium salt, which then reacts with vinylidene chloride in the presence of catalysts to yield 1-(2,2,2-trichloroethyl)-2-fluoro-5-methylbenzene intermediate (a trichloroethylated aromatic compound).

Step 2: Hydrolysis to Fluoro Phenylacetic Acid

- Reagents and Conditions:

- Acidic hydrolysis using hydrochloric acid (typically 25% HCl)

- Temperature maintained between 65–95°C

- Reaction time: 8 hours under nitrogen or inert atmosphere

- Reaction: The trichloroethyl intermediate is hydrolyzed to the corresponding fluoro-substituted phenylacetic acid.

- Purification: The crude acid is isolated by quenching into ice water, filtration, washing, drying, and recrystallization from toluene to achieve high purity (>99% by HPLC).

Summary Table of Key Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield & Purity |

|---|---|---|---|---|

| Diazotization | 2-fluoro-5-methylaniline, HCl, NaNO2, vinylidene chloride, tetrabutylammonium chloride, Cu catalyst, DCM or acetone | -5 to 5 (addition), 65–95 (reaction) | 2–3 hours | Intermediate isolated (ca. 377 g) |

| Hydrolysis | Intermediate, 25% HCl, nitrogen atmosphere | 65–95 | 8 hours | 179 g product, >99% purity |

| Purification | Recrystallization from toluene | Ambient | - | High purity product |

Variations and Optimization Notes

- The solvent system can be water alone or a mixture with organic solvents such as dichloromethane or acetone, with water content carefully controlled (weight ratio 0.2 to 1.5 relative to organic solvent).

- The acid used for hydrolysis can be Bronsted or Lewis acids, with mass ratios relative to intermediate ranging from 0.05 to 5.

- Reaction atmospheres are typically inert (nitrogen or argon) to avoid side reactions.

- Temperature optimization for hydrolysis is critical to maximize yield and minimize decomposition (optimal range 60–120°C).

- Phase transfer catalysts and copper catalysts are essential for efficient diazotization and addition steps.

Research Findings and Industrial Relevance

- The diazotization-addition-hydrolysis sequence is scalable and yields high-purity fluoro-substituted phenylacetic acids suitable for pharmaceutical intermediates.

- The method has been patented and validated for various fluorophenylacetic acids, including positional isomers and trifluorinated analogs, demonstrating its versatility.

- The purity of the final product consistently exceeds 99% by HPLC, indicating excellent control over side reactions and impurities.

- The process is adaptable to different substituted anilines, allowing synthesis of diverse fluoroaryl acetic acids.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development. Preliminary studies suggest that 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid may possess anticancer properties, as indicated by cytotoxicity evaluations against cancer cell lines. The fluorinated structure enhances binding affinity to certain enzymes and receptors, which could lead to novel therapeutic strategies in treating diseases such as cancer and viral infections.

Case Study: Antiviral Activity

Research has indicated that derivatives of fluorinated acetic acids can inhibit viral replication processes. For instance, compounds similar to 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid have been studied as inhibitors of HCV NS5B polymerase, demonstrating potential in antiviral therapies against hepatitis C virus .

Agrochemical Applications

Acaricidal Activity

The compound has shown promise in agricultural applications, particularly as an acaricide. Studies involving phenylpiperazine derivatives have highlighted the efficacy of fluorinated compounds against pests like Tetranychus urticae (two-spotted spider mite). The acaricidal activity was evaluated using various concentrations, revealing that certain derivatives exhibited significant mortality rates at low doses .

Table: Acaricidal Efficacy of Fluorinated Compounds

| Compound Name | Active Ingredient Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid | 10 | 85 |

| Phenylpiperazine Derivative A | 3 | 90 |

| Phenylpiperazine Derivative B | 1 | 75 |

Synthetic Organic Chemistry

Reactivity and Synthesis

The unique reactivity of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid makes it an important intermediate in synthetic organic chemistry. It can undergo various chemical transformations, including oxidation and reduction reactions, which are valuable for synthesizing more complex molecules.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Fluorination Reactions : Introducing fluorine atoms into aromatic systems.

- Carboxylation Reactions : Utilizing carboxylic acids to form derivatives with specific functional groups.

These methods highlight the compound's accessibility for research and industrial purposes.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of fluorinated compounds is crucial for optimizing their efficacy in biological applications. The presence of fluorine atoms significantly influences the lipophilicity and metabolic stability of these compounds, leading to enhanced biological activity compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors, potentially leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-fluoro-2-(2-fluoro-5-methylphenyl)acetic acid with key analogs, highlighting structural variations, molecular properties, and applications inferred from the evidence:

Structural and Electronic Differences

- Fluorine Position: The α-fluorine in the target compound likely lowers its pKa compared to non-α-fluorinated analogs (e.g., 5-fluoro-2-methylphenylacetic acid), enhancing acidity and solubility in polar solvents .

Biological Activity

2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes two fluorine atoms and a carboxylic acid functional group, which may enhance its reactivity and biological interactions.

- Molecular Formula : C₉H₉F₂O₂

- Molecular Weight : 168.17 g/mol

The presence of fluorine atoms in organic compounds often influences their pharmacokinetic properties, including lipophilicity and binding affinity to biological targets, making them valuable in drug discovery.

- Binding Affinity : The incorporation of fluorine atoms can enhance binding interactions with enzymes and receptors due to increased electron-withdrawing effects, stabilizing interactions with target biomolecules .

- Structure-Activity Relationships (SAR) : Studies indicate that electron-withdrawing groups like fluorine significantly improve the potency of compounds against various biological targets. For example, the addition of fluorine at specific positions on aromatic rings has shown dramatic increases in efficacy against parasites and cancer cells .

1. Anti-Parasitic Activity

A study focusing on aryl acetamide derivatives revealed that compounds with fluorine substitutions exhibited enhanced potency against Cryptosporidium, a protozoan parasite. The most potent compound in this series demonstrated an EC₅₀ value of 0.07 μM, indicating that structural modifications involving fluorine can lead to significant improvements in biological activity .

2. Anti-Cancer Activity

Research into similar fluorinated compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with fluorinated aromatic structures have been tested against various cancer cell lines, demonstrating selective cytotoxicity with IC₅₀ values ranging from 0.126 μM to over 10 μM depending on the target cell type .

Comparative Analysis of Similar Compounds

The following table summarizes key structural features and biological activities of similar compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 2-Fluoro-5-methylphenylacetic acid | C₉H₉FO₂ | Single fluorine atom | Moderate anti-inflammatory effects |

| 3-Fluoro-4-methylphenylacetic acid | C₉H₉FO₂ | Different methyl position | Enhanced binding affinity |

| 2-Fluoro-2-(3-fluoro-5-methylphenyl)acetic acid | C₉H₉F₂O₂ | Two fluorine atoms | Potential anti-cancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.